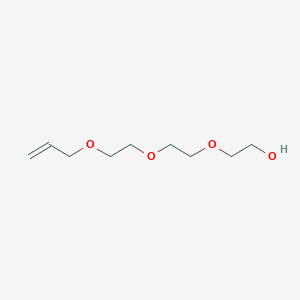
2-Bromo-1-ethyl-4-fluorobenzene
Vue d'ensemble
Description
2-Bromo-1-ethyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It has a molecular formula of C8H8BrF .
Synthesis Analysis
The synthesis of 2-Bromo-1-ethyl-4-fluorobenzene primarily involves the introduction of bromine and fluorine atoms into a benzene ring . One commonly used method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced through the substitution of hydrogen atoms in the benzene ring . Another method involves the reaction of 1,2-dibromobenzene with a fluorinating agent, such as potassium fluoride or silver fluoride .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-ethyl-4-fluorobenzene consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The molecular formula is CHBrF, with an average mass of 199.020 Da and a monoisotopic mass of 197.948029 Da .Chemical Reactions Analysis
One of the most common reactions involving 2-Bromo-1-ethyl-4-fluorobenzene is nucleophilic substitution . This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound . It can also undergo electrophilic aromatic substitution, where a hydrogen atom in the benzene ring is replaced with a bromine atom .Applications De Recherche Scientifique
Electrochemical Fluorination in Halobenzenes :
- Research by Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study detailed the mechanisms and side reactions during this process, contributing to our understanding of halogenated compound formation and fluorination techniques (Horio et al., 1996).
Radiochemical Synthesis for Medical Imaging :
- Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in medical imaging applications. This synthesis is vital for creating compounds used in positron emission tomography (PET) imaging (Ermert et al., 2004).
Palladium-Catalyzed Carbonylative Reactions :
- A study by Chen et al. (2014) examined the use of 1-bromo-2-fluorobenzenes in palladium-catalyzed carbonylative reactions. This work is significant for the synthesis of various heterocycles, showcasing the versatility of fluorinated compounds in organic synthesis (Chen et al., 2014).
Synthesis Techniques and Applications :
- Various studies, such as those by Rutherford & Redmond (2003), Gu et al. (2001), and Yan-min (2007), have contributed to the development of synthesis techniques and understanding the chemical properties of bromo-fluorobenzene derivatives. These findings aid in the creation of specialized chemicals for diverse applications ranging from material science to pharmaceuticals (Rutherford & Redmond, 2003), (Gu et al., 2001), (Yan-min, 2007).
Catalysis and Chemical Transformation :
- Research by Boyarskiy et al. (2010) and Erami et al. (2017) discussed the role of fluorinated benzenes in catalysis and chemical transformations. These studies highlight the utility of such compounds in creating more efficient and environmentally friendly chemical processes (Boyarskiy et al., 2010), (Erami et al., 2017).
Mécanisme D'action
The mechanism of action for 2-Bromo-1-ethyl-4-fluorobenzene involves electrophilic aromatic substitution and nucleophilic substitution . In electrophilic aromatic substitution, a hydrogen atom in the benzene ring is replaced with a bromine atom . In nucleophilic substitution, the bromine atom is replaced with a nucleophile .
Safety and Hazards
2-Bromo-1-ethyl-4-fluorobenzene is considered hazardous. It is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .
Propriétés
IUPAC Name |
2-bromo-1-ethyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQXDGSPVDVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethyl-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















